molecular formula C18H14F3NOS B2834820 1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde CAS No. 338416-41-4

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde

Cat. No. B2834820
M. Wt: 349.37
InChI Key: WKTNKGSETHERIR-UHFFFAOYSA-N
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Description

“1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde” is a chemical compound . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are provided .

Scientific Research Applications

Catalysis and Synthesis

  • Palladacycles with Indole Cores as Catalysts : Indole-derived compounds, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used to create palladacycles. These complexes, featuring an indole core, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions. The research highlights the potential of indole-based compounds in catalysis and synthesis applications (Singh et al., 2017).

  • Synthesis of Benzo[f]indole Derivatives : Another study explored the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives using a palladium-catalyzed reaction, indicating the versatility of indole-derived compounds in synthesizing heterocyclic structures with potential applications in materials science and pharmaceuticals (Nadji-Boukrouche et al., 2015).

  • Copper-Catalyzed Benzannulation for Synthesis : A copper-catalyzed formal [3+1+2] benzannulation process using indole-3-carbaldehydes has been developed, yielding a variety of carbazoles and indoles. This method emphasizes the role of indole derivatives in creating polycyclic compounds, which could be relevant for materials and medicinal chemistry (Guo et al., 2020).

Heterocyclic Compound Synthesis

  • Pummerer-type Cyclization for Heteroaromatics : The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues of tetrahydroisoquinoline, demonstrating the synthetic utility of sulfur-containing indole derivatives in constructing complex heterocyclic systems with potential biological activity (Horiguchi et al., 2004).

  • Synthesis of Triazole Integrated Schiff Bases : Indole and triazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showcasing the potential of indole-based compounds in developing therapeutic agents (Kate et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NOS/c1-22-16-8-3-2-7-14(16)15(10-23)17(22)24-11-12-5-4-6-13(9-12)18(19,20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNKGSETHERIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SCC3=CC(=CC=C3)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde

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